molecular formula C8H10N4 B2928214 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 82703-33-1

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2928214
CAS No.: 82703-33-1
M. Wt: 162.196
InChI Key: PXHWVPTTWWSNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 82703-33-1) is a heterocyclic amine serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate for designing and synthesizing novel bumped kinase inhibitors (BKIs) . Its primary research value lies in targeting calcium-dependent protein kinases (CDPKs) unique to apicomplexan parasites. Specifically, derivatives of this core structure have been investigated as potential inhibitors of Plasmodium falciparum CDPK4 (PfCDPK4) and CDPK1 (PfCDPK1), which are crucial for the sexual reproduction and transmission of the malaria parasite . By inhibiting these kinases, research compounds based on this scaffold can block male gametocyte exflagellation, highlighting their significance in developing transmission-blocking antimalarial strategies . The core structure allows for strategic substitution at the N-7 and C-5 positions, enabling researchers to fine-tune molecular interactions within the hydrophobic pocket and hinge region of the target kinase, thereby optimizing binding affinity and selectivity . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWVPTTWWSNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC=NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-33-1
Record name 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the use of microwave-assisted reactions, which offer a robust and efficient approach for the preparation of pyrrolopyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research, particularly in the development of antitubercular agents. Derivatives of pyrrolopyrimidine have been studied for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory effects .

Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. It has been identified as a core scaffold for the development of selective inhibitors targeting specific kinases involved in cancer and other diseases .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as electronic and optical materials. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) Key Applications
5,6-Dimethyl analog 5-Me, 6-Me 175.22 Tubulin inhibition
5-Me-6-Ph analog (CAS 61404-87-3) 5-Me, 6-Ph 224.26 Kinase inhibition
5-Iodo analog (CAS 163622-50-2) 5-I 261.06 Radiolabeling probes

Modifications at the 7-Position

The 7-position is a critical site for modulating solubility and target specificity:

  • 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 103026-12-6): The furanylmethyl group enhances water solubility through polar interactions, making it a candidate for antimitotic agents targeting tubulin . This derivative exhibits a GI₅₀ in the nanomolar range against resistant cancer cell lines, outperforming non-polar analogs .
  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (W4S) : A simpler methyl group at the 7-position reduces steric hindrance, favoring interactions with the colchicine-binding site of tubulin. However, it lacks the solubility advantages of furan-containing derivatives .

Role of the 4-Amino Group

The 4-amino group is essential for hydrogen bonding with biological targets. Its derivatization significantly alters potency:

  • N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) : The methoxy group enhances electron-donating capacity, improving binding to ATP pockets in kinases. This analog shows a 10-fold increase in potency compared to unsubstituted phenyl derivatives .
  • N4-(3-Bromo-4-chlorophenyl) analog (Compound 7) : Halogen substitutions at the phenyl ring introduce steric and electronic effects, reducing off-target interactions but increasing molecular weight (MW = 350.45 g/mol) .

Table 3: 4-Amino Group Modifications

Compound 4-Substituent Molecular Weight (g/mol) Kinase Affinity (Kd)
5,6-Dimethyl analog NH₂ 175.22 Not reported
N4-(4-MeO-Ph) (Compound 6) 4-MeO-Ph 241.11 15 nM
N4-(3-Br-4-Cl-Ph) (Compound 7) 3-Br-4-Cl-Ph 350.45 8 nM

Biological Activity

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 103026-12-6
  • Molecular Formula : C₁₃H₁₄N₄
  • Molecular Weight : 242.28 g/mol
  • Melting Point : 198–199 °C

The biological activity of this compound has been primarily linked to its interaction with tyrosine kinases. These enzymes are crucial in regulating cell division and survival, making them key targets in cancer therapy.

Case Study: Anticancer Activity

A notable study investigated the compound's effects on various cancer cell lines. The results indicated:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against multiple cancer cell lines with IC₅₀ values ranging from 29 to 59 µM.
Cell LineIC₅₀ (µM)
HepG240
HeLa50
MDA-MB-23155
MCF-759

In particular, the compound demonstrated a strong inhibitory effect on key enzymes involved in cancer progression, including EGFR and CDK2, with IC₅₀ values comparable to established tyrosine kinase inhibitors like sunitinib (IC₅₀ = 261 nM) .

Induction of Apoptosis

Mechanistic studies revealed that treatment with this compound leads to apoptosis in HepG2 cells through:

  • Cell Cycle Arrest : Increased accumulation of cells in the G1 phase and decreased numbers in S and G2/M phases.
  • Pro-apoptotic Protein Activation : Enhanced levels of caspase-3 and Bax proteins while downregulating Bcl-2 .

The following table summarizes the observed changes in cell cycle distribution after treatment:

PhaseControl (%)Treated (%)
G0-G143.8649.18
S36.7632.52
G2/M19.3818.30

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that specific substitutions on the pyrrolo[2,3-d]pyrimidine core significantly influence biological activity. For instance:

  • Compounds with halogen substitutions (e.g., chlorine or fluorine) showed varied cytotoxicity across different cell lines.

Example Compounds and Their Activities

CompoundSubstitutionIC₅₀ (µM)
Compound 5aUnsubstituted43.15
Compound 5e2-ClHighest in HepG2
Compound 5h2-FModerate
Compound 5k3,4-di-ClStrongest overall

These variations suggest that careful modification of the chemical structure can enhance efficacy against specific cancer types .

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